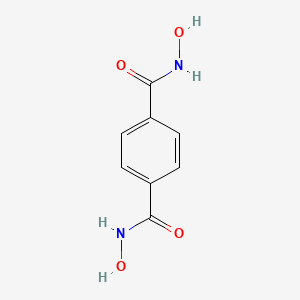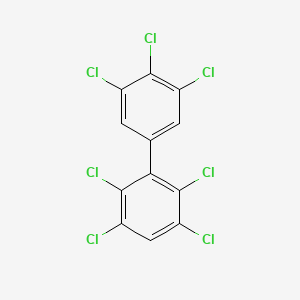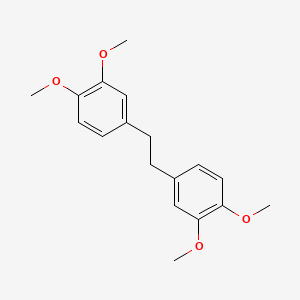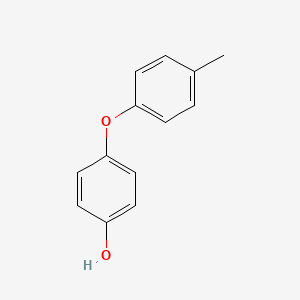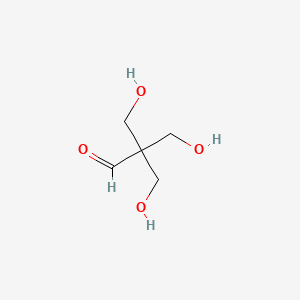
Propanal, 3-hydroxy-2,2-bis(hydroxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2,2-bis(hydroxymethyl)propanal, also known by other names such as 2,2,2-Tris(hydroxymethyl)ethanal and 3-hydroxy-2,2-bis(hydroxymethyl)propionaldehyde , is a chemical compound with the molecular formula C<sub>5</sub>H<sub>10</sub>O<sub>4</sub> . It belongs to the class of aldehydes and contains multiple hydroxyl groups. The compound has been studied for its potential applications in various fields.
Synthesis Analysis
The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propanal involves several methods, including hydrolysis of glycidol or glycerol . These processes yield the desired compound by introducing hydroxymethyl groups onto the aldehyde backbone. Researchers have explored different reaction conditions and catalysts to optimize the synthesis.
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2,2-bis(hydroxymethyl)propanal consists of a central aldehyde group (CHO) flanked by two hydroxymethyl (CH<sub>2</sub>OH) groups. The compound exhibits chirality , and its stereochemistry plays a crucial role in its reactivity and biological activity.
Chemical Reactions Analysis
- Aldol Condensation : 3-Hydroxy-2,2-bis(hydroxymethyl)propanal can participate in aldol condensation reactions, forming larger molecules through the combination of aldehyde and alcohol functional groups.
- Oxidation : Under appropriate conditions, the aldehyde group can be oxidized to a carboxylic acid, leading to the formation of related compounds.
- Reduction : Reduction of the aldehyde group can yield secondary alcohols, which may have applications in organic synthesis.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature (exact value varies based on stereochemistry).
- Solubility : 3-Hydroxy-2,2-bis(hydroxymethyl)propanal is soluble in water due to its hydrophilic hydroxyl groups.
- Stability : It is stable under normal conditions but may undergo degradation upon exposure to heat or strong acids.
Safety And Hazards
- Toxicity : While not highly toxic, caution should be exercised during handling.
- Irritant : The compound may irritate skin and mucous membranes.
- Fire Hazard : It is flammable and should be stored away from open flames.
Orientations Futures
Researchers continue to explore the applications of 3-Hydroxy-2,2-bis(hydroxymethyl)propanal in fields such as polymer science , pharmaceuticals , and organic synthesis . Further investigations into its reactivity, stability, and potential biological activities are warranted.
Propriétés
Numéro CAS |
3818-32-4 |
|---|---|
Nom du produit |
Propanal, 3-hydroxy-2,2-bis(hydroxymethyl)- |
Formule moléculaire |
C5H10O4 |
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
3-hydroxy-2,2-bis(hydroxymethyl)propanal |
InChI |
InChI=1S/C5H10O4/c6-1-5(2-7,3-8)4-9/h1,7-9H,2-4H2 |
Clé InChI |
JCQKQWAONVEFJC-UHFFFAOYSA-N |
SMILES |
C(C(CO)(CO)C=O)O |
SMILES canonique |
C(C(CO)(CO)C=O)O |
Autres numéros CAS |
3818-32-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




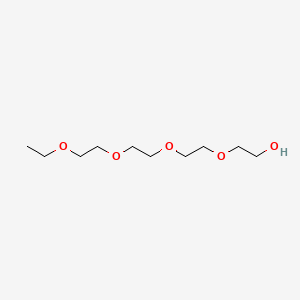
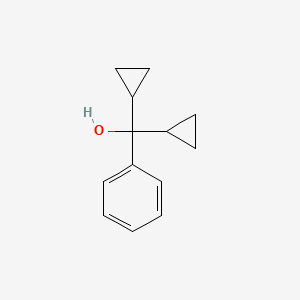
![[Benzyl(phosphonomethyl)amino]methylphosphonic acid](/img/structure/B1596447.png)
![2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B1596452.png)
![2,2'-[Cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4-cyclohexylphenol]](/img/structure/B1596453.png)
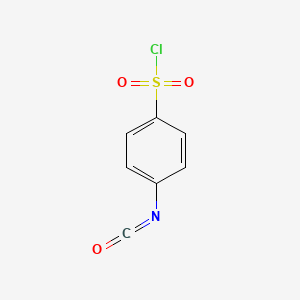
![Naphtho[2,3-d]thiazole, 2-methyl-](/img/structure/B1596455.png)

